3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same protective group chemistry, but with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can then participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds. The specific sequence and length of the peptide depend on the amino acids used in the synthesis .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: Peptides synthesized using this compound are used in studies of protein function and interactions.
Medicine: Peptides have therapeutic potential and are used in drug development.
Industry: The compound is used in the production of peptide-based materials and products.
Mechanism of Action
The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-pentenoic acid: Similar in structure but with a different side chain, used in similar applications.
Uniqueness
The uniqueness of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid lies in its specific side chain, which can impart different properties to the peptides synthesized using this compound. The methoxy group in the side chain can influence the solubility and reactivity of the resulting peptides .
Properties
Molecular Formula |
C21H23NO5 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-13(26-2)19(11-20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
AEQYEQGAOKXHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Origin of Product |
United States |
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